5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with the molecular formula C20H18N2O4 It is known for its unique structure, which includes a benzyloxy group and dichlorophenyl moiety attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common method includes the reaction of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione with chloromethane, DCC (dicyclohexylcarbodiimide), and methylene cyanide in the presence of sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The benzyloxy and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce simpler diazinane compounds.
Scientific Research Applications
5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and dichlorophenyl groups play a crucial role in binding to these targets, leading to changes in their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-{[4-(3-FLUOROPROPOXY)PHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE: This compound has a similar structure but includes a fluoropropoxy group instead of a benzyloxy group.
OXYMA-B:
Uniqueness
The uniqueness of 5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C20H16Cl2N2O4 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-23-18(25)14(19(26)24(2)20(23)27)8-13-9-15(21)17(16(22)10-13)28-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
RUKPNIIWQRRAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=CC=C3)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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